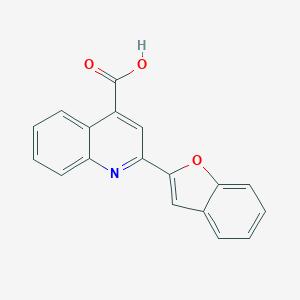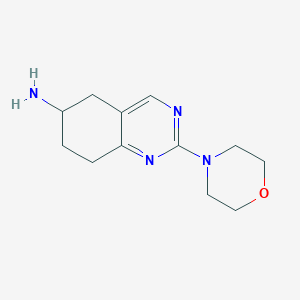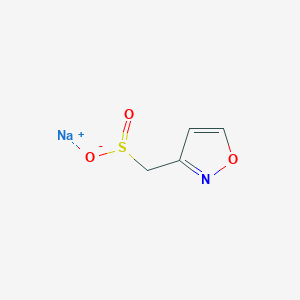![molecular formula C23H23N3O5 B13166925 5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13166925.png)
5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group, an oxadiazole ring, and a carboxylic acid functional group
Preparation Methods
The synthesis of 5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Oxadiazole Formation: The oxadiazole ring is formed through a cyclization reaction involving the appropriate precursors under specific conditions, such as the use of a dehydrating agent.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the oxadiazole ring or the carboxylic acid group, resulting in the formation of reduced derivatives.
Substitution: The Fmoc group can be substituted under specific conditions, such as treatment with piperidine, to yield the deprotected amino acid.
Coupling Reactions: The compound is often used in peptide synthesis, where it acts as a coupling agent to form peptide bonds
Scientific Research Applications
5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Peptide Synthesis: The compound is widely used as a coupling agent in the synthesis of peptides, where it helps in the formation of peptide bonds.
Biological Studies: It is used in the study of biological processes, particularly those involving peptides and proteins.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including the development of peptide-based drugs.
Material Science: Its unique structural properties make it of interest in the development of novel materials with specific chemical functionalities
Mechanism of Action
The mechanism of action of 5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid involves its role as a coupling agent in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the amino group is free to react with carboxyl groups to form peptide bonds. The oxadiazole ring and carboxylic acid group also contribute to the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar compounds to 5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid include:
Fmoc-Amino Acids: These compounds also feature the Fmoc protecting group and are used in peptide synthesis.
Boc-Amino Acids: These compounds use the tert-butyloxycarbonyl (Boc) group for protection and are an alternative to Fmoc-protected amino acids.
Oxadiazole Derivatives: Compounds with the oxadiazole ring structure, which are explored for various chemical and biological applications
The uniqueness of this compound lies in its combination of the Fmoc group, oxadiazole ring, and carboxylic acid group, which together confer specific reactivity and stability properties that are valuable in scientific research and industrial applications.
Properties
Molecular Formula |
C23H23N3O5 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
5-[1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C23H23N3O5/c1-13(2)11-19(21-25-20(22(27)28)26-31-21)24-23(29)30-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,24,29)(H,27,28) |
InChI Key |
RCCWVLSKOANOLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=NC(=NO1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol](/img/structure/B13166853.png)




![Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B13166874.png)
![N-[(3-aminocyclobutyl)methyl]acetamide](/img/structure/B13166878.png)





![7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid hydrochloride](/img/structure/B13166900.png)

